molecular formula C17H14F6O2 B2730912 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether CAS No. 860612-19-7

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether

Cat. No.: B2730912
CAS No.: 860612-19-7
M. Wt: 364.287
InChI Key: JAULKNWNVDEGCA-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether is a chemical compound characterized by the presence of trifluoromethyl groups attached to phenoxy and phenyl ether moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether typically involves the reaction of 3-(trifluoromethyl)phenol with 3-(trifluoromethyl)phenyl ether under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenyl ether
  • 3-(Trifluoromethyl)benzyl alcohol

Uniqueness

3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

1-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6O2/c18-16(19,20)12-4-1-6-14(10-12)24-8-3-9-25-15-7-2-5-13(11-15)17(21,22)23/h1-2,4-7,10-11H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAULKNWNVDEGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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